molecular formula C18H15NO3S B5831469 (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

Cat. No.: B5831469
M. Wt: 325.4 g/mol
InChI Key: AXWRJWJOFZEMEV-WJDWOHSUSA-N
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Description

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one: is an organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a phenyl group and a 2,5-dimethoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-phenyl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolones with various functional groups.

Scientific Research Applications

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one: can be compared with other thiazolone derivatives, such as:

  • (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one
  • (5Z)-5-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique substitution pattern of This compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-21-14-8-9-15(22-2)13(10-14)11-16-17(20)19-18(23-16)12-6-4-3-5-7-12/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRJWJOFZEMEV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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